![molecular formula C35H44N4O6 B1139079 PD 135158 CAS No. 130285-87-9](/img/structure/B1139079.png)
PD 135158
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD 135158 是一种强效且选择性的非肽类胆囊收缩素 B 型受体拮抗剂。 它以对胆囊收缩素 B 型受体的高亲和力而闻名,IC50 值为 2.8 nM,并且对其他受体(如 GABA A、苯二氮卓类、P 物质、神经降压素、阿片类、缓激肽和 5-HT3 受体)的亲和力可忽略不计 。 该化合物因其抗焦虑活性以及增加大鼠食物摄入量的能力而被研究 .
准备方法
PD 135158 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常涉及使用保护基团以确保特定官能团的选择性反应。 最终产物通过一系列纯化步骤获得,包括结晶和色谱 .
This compound 的工业生产方法没有得到很好的记录,但它们可能涉及类似于实验室设置中使用的合成路线,只是规模更大以适应更大的数量。使用自动化合成和纯化设备对于确保最终产品的稠度和纯度至关重要。
化学反应分析
PD 135158 经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 取代反应通常涉及使用胺和醇等亲核试剂 .
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,this compound 的氧化会导致羧酸的形成,而还原会导致醇或胺的形成。
科学研究应用
PD 135158 因其在科学研究各个领域的潜在应用而被广泛研究。在化学中,它被用作研究胆囊收缩素 B 型受体与其配体之间相互作用的工具。 在生物学中,this compound 用于研究胆囊收缩素 B 型受体在各种生理过程中的作用,包括焦虑和食物摄入 .
在医学中,this compound 因其在治疗焦虑症和其他与胆囊收缩素 B 型受体活性相关的疾病中的潜在治疗应用而被探索 。 此外,它已用于临床前研究,以评估胆囊收缩素 B 型受体拮抗剂对各种疾病模型的影响 .
作用机制
PD 135158 通过选择性结合胆囊收缩素 B 型受体来发挥其作用,从而阻断内源性胆囊收缩素的作用。 这种抑制导致下游信号通路活性的降低,这些通路参与各种生理过程,如焦虑和食物摄入 。 This compound 的分子靶点包括胆囊收缩素 B 型受体,这些受体主要位于中枢神经系统 .
相似化合物的比较
PD 135158 对胆囊收缩素 B 型受体的高选择性和效力是独一无二的。 类似的化合物包括其他胆囊收缩素 B 型受体拮抗剂,如地瓦西肽和 L-365,260 。 这些化合物也表现出对胆囊收缩素 B 型受体的高亲和力,但它们的选择性和效力特征可能不同 .
与这些类似化合物相比,this compound 因其对其他受体类型的亲和力可忽略不计而脱颖而出,使其成为研究胆囊收缩素 B 型受体在各种生理过程中的特定作用的宝贵工具 .
生物活性
PD 135158, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (CCK) receptor subtype CCK2. This compound has garnered attention for its significant biological activities, particularly in the context of anxiety modulation and potential therapeutic applications in various neuropsychiatric disorders.
This compound exhibits its biological effects primarily through the inhibition of CCK2 receptors, which are implicated in anxiety and stress responses. The compound has an IC50 value of approximately 2.8 nM for CCK2 receptors, indicating its high potency, while showing much lower affinity for CCK1 receptors with an IC50 of 1232 nM . This selective antagonism is crucial as it minimizes off-target effects that could arise from non-selective receptor blockade.
Anxiolytic Effects
Research indicates that this compound can effectively counteract anxiety-like behaviors induced by CCK-8s (a CCK agonist) in animal models. A study demonstrated that microinjection of this compound into the dorsal periaqueductal gray (dPAG) significantly reduced the anxiogenic effects of CCK-8s, as evidenced by increased time spent in the open arms of an elevated plus-maze (EPM) test .
Experimental Findings
The following table summarizes key findings from experiments investigating the effects of this compound on anxiety:
Experiment | Treatment Groups | Results |
---|---|---|
Experiment 1 | Saline vs. CCK-8s (0.5 μg and 1 μg) | CCK-8s reduced open arm time (saline: 30.3% vs. CCK 1 μg: 14.6%) |
Experiment 2 | This compound (0.1 μg) + CCK-8s (1 μg) | This compound prevented CCK-induced anxiety |
Experiment 3 | Lorglumide pretreatment + CCK-8s | No significant effect on anxiety behavior |
These results illustrate the potential of this compound as a therapeutic agent for anxiety disorders by modulating the effects of endogenous CCK.
Neurophysiological Impact
The administration of this compound not only affects behavioral outcomes but also alters neurophysiological markers associated with stress and anxiety. Specifically, it modulates Fos immunoreactivity in various brain regions linked to defensive behavior, including the PAG and medial amygdala . This suggests that this compound may exert its anxiolytic effects through a complex interplay of neurochemical signaling pathways.
Case Studies and Clinical Implications
While most studies on this compound have been conducted in preclinical models, its implications for treating anxiety disorders are noteworthy. The compound's ability to selectively inhibit CCK2 receptors positions it as a potential candidate for further clinical exploration in conditions characterized by heightened anxiety states, such as post-traumatic stress disorder (PTSD) and panic disorders.
Example Case Study
In a hypothetical case study involving veterans with PTSD, administration of this compound could be explored to assess its efficacy in reducing anxiety symptoms compared to standard treatments. Preliminary results from animal studies suggest that patients might experience a significant reduction in hyperarousal symptoms, which often accompany PTSD.
属性
IUPAC Name |
4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24?,27-,28?,34?,35+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTPEWZUKRSTMM-CFHPNWNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(C(C2)OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。